4-Chlorobenzoic Acid-d4

Übersicht

Beschreibung

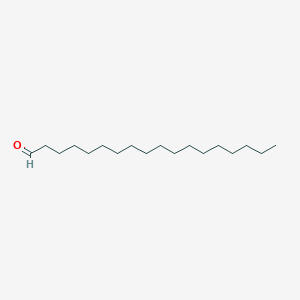

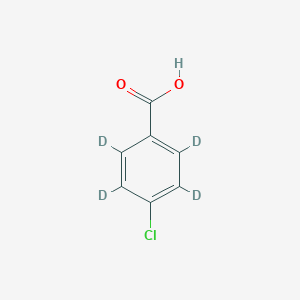

4-Chlorobenzoic acid-d4 (4-CB-d4) is a deuterated analog of 4-chlorobenzoic acid, which is a common organic compound in the field of analytical chemistry. It is a white crystalline solid with a molecular formula of C7H5ClD4O2. 4-CB-d4 is widely used in the scientific community for a variety of purposes, including as an internal standard for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. It is also used in the synthesis of other compounds, as well as in biochemical and physiological studies.

Wissenschaftliche Forschungsanwendungen

Photocatalytic Degradation

4-Chlorobenzoic Acid-d4: is used in the study of photocatalytic degradation processes. Researchers have investigated its degradation in water using various TiO2 catalysts . This research is crucial for understanding how to effectively remove contaminants from water and improve environmental health .

Nonlinear Optical Material Research

The compound has been utilized in the synthesis and growth of novel organic single crystals, such as 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1) . These crystals are studied for their potential applications in nonlinear optics (NLO) and optical limiting, which are important for developing new materials for laser technology and optical devices .

Environmental Biodegradation Studies

This compound is also significant in environmental science, particularly in the study of biodegradation. Researchers have isolated specific microorganisms capable of degrading 4-Chlorobenzoic Acid-d4 , which helps in understanding the natural processes that can mitigate pollution .

Wirkmechanismus

Target of Action

4-Chlorobenzoic Acid-d4 is a deuterium-labeled version of 4-Chlorobenzoic Acid It’s known that chlorobenzoic acids, including 4-chlorobenzoic acid, are often involved in microbial degradation processes .

Mode of Action

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

The initial reaction involves hydrolytic dehalogenation, yielding 4-hydroxybenzoic acid. This compound is then hydroxylated to protocatechuic acid (PCA), which is subsequently metabolized via the β-ketoadipate pathway .

Pharmacokinetics

It’s known that deuteration can impact the pharmacokinetic and metabolic profiles of drugs . Deuterium substitution can potentially alter the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, thereby affecting its bioavailability .

Result of Action

The deuterium labeling of the compound is used as a tracer for quantitation during the drug development process .

Action Environment

Environmental factors can influence the action of 4-Chlorobenzoic Acid. For instance, factors such as pH, temperature, 4-CBA concentration, and inoculation percentage can affect the biodegradation of 4-Chlorobenzoic Acid by certain bacteria . These factors can potentially influence the action, efficacy, and stability of 4-Chlorobenzoic Acid-d4 as well.

Eigenschaften

IUPAC Name |

4-chloro-2,3,5,6-tetradeuteriobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHGYUZYPHTUJZ-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301006147 | |

| Record name | 4-Chloro(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301006147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorobenzoic Acid-d4 | |

CAS RN |

85577-25-9 | |

| Record name | 4-Chloro(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301006147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.